molecular formula C6H16N2O8 B12645478 Diammonium D-glucarate CAS No. 84864-59-5

Diammonium D-glucarate

Cat. No.: B12645478
CAS No.: 84864-59-5
M. Wt: 244.20 g/mol
InChI Key: LZWIOJIGSVGZID-SDFKWCIISA-N
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Description

Diammonium D-glucarate is a chemical compound with the molecular formula C₆H₁₆N₂O₈. It is the diammonium salt of D-glucaric acid, a naturally occurring substance found in various fruits and vegetables.

Chemical Reactions Analysis

Diammonium D-glucarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanolic hydrochloric acid and acetyl chloride. The major products formed from these reactions include methyl D-glucarate esters and glucaro-lactones . The compound’s reactivity is influenced by the presence of the ammonium groups, which can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Diammonium D-glucarate can be compared to other similar compounds, such as calcium D-glucarate, diindolylmethane (DIM), indole-3-carbinol (I3C), and sulforaphane. These compounds share some similar properties, such as their ability to impact estrogen metabolism and promote beneficial metabolic pathways . this compound is unique in its specific applications in molecular imaging and its potential for reducing cholesterol and suppressing tumor development .

Similar Compounds::
  • Calcium D-glucarate
  • Diindolylmethane (DIM)
  • Indole-3-carbinol (I3C)
  • Sulforaphane

Biological Activity

Diammonium D-glucarate (DGA), a salt form of D-glucaric acid, has been studied for its potential biological activities, particularly in relation to liver health, detoxification processes, and metabolic functions. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is derived from D-glucaric acid, a naturally occurring compound that plays a significant role in detoxification pathways in the liver. It is known for its ability to enhance glucuronidation, a critical phase II metabolic process that facilitates the excretion of toxins and drugs.

The biological activity of this compound is primarily attributed to its influence on glucuronidation and detoxification pathways. Key mechanisms include:

  • Enhancement of Glucuronidation : DGA promotes the conjugation of toxins with glucuronic acid, facilitating their elimination from the body. This process is crucial for reducing the reabsorption of harmful substances in the liver .
  • Reduction of Reactive Oxygen Species (ROS) : Studies indicate that DGA can lower ROS levels, thereby protecting hepatocytes from oxidative stress and subsequent apoptosis .
  • Inhibition of β-Glucuronidase : By inhibiting this enzyme, DGA prevents the deconjugation of glucuronides, which could otherwise lead to increased toxicity through reabsorption of conjugated toxins .

Research Findings and Case Studies

Recent studies have demonstrated the efficacy of this compound in various contexts:

Table 1: Effects of DGA on Liver Health

Study ReferenceDosage (mg)Key Findings
26Reduced ROS levels and hepatocyte apoptosis
52Significant decrease in glucuronide deconjugates
120Enhanced serum concentrations leading to improved detoxification

Case Study: Liver Detoxification

In a computational study examining the effects of DGA on liver detoxification processes, researchers found that administering various doses led to significant reductions in liver toxicity markers. Specifically, at doses above 52 mg, there was a marked improvement in the metabolic clearance of toxins through enhanced glucuronidation pathways .

Therapeutic Implications

The biological activities associated with this compound suggest several therapeutic applications:

  • Hepatoprotection : Its ability to mitigate liver damage makes it a candidate for supporting liver health in individuals exposed to hepatotoxic agents.
  • Detoxification Support : As a supplement, DGA may aid individuals undergoing detoxification therapies or those with compromised liver function.
  • Potential Anti-carcinogenic Effects : Preliminary findings indicate that DGA may possess anti-cancer properties due to its role in reducing carcinogenic metabolite levels through enhanced glucuronidation .

Properties

CAS No.

84864-59-5

Molecular Formula

C6H16N2O8

Molecular Weight

244.20 g/mol

IUPAC Name

diazanium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8.2H3N/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);2*1H3/t1-,2-,3-,4+;;/m0../s1

InChI Key

LZWIOJIGSVGZID-SDFKWCIISA-N

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[NH4+].[NH4+]

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[NH4+].[NH4+]

Origin of Product

United States

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